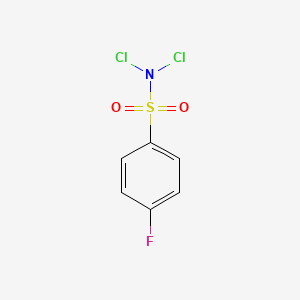
N,N-Dichloro-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dichloro-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4Cl2FNO2S It is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dichloro-4-fluorobenzenesulfonamide typically involves the chlorination of 4-fluorobenzenesulfonamide. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction can be represented as follows:
4-Fluorobenzenesulfonamide+Cl2→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorine gas and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dichloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of 4-fluorobenzenesulfonamide.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: 4-Fluorobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dichloro-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorine and chlorine atoms into aromatic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Dichloro-4-fluorobenzenesulfonamide involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound’s chlorinated and fluorinated groups can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cell wall synthesis and protein function.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzenesulfonamide: Lacks the dichloro substitution, making it less reactive.
N-Fluorobenzenesulfonimide: Used as an electrophilic fluorinating agent but lacks the dichloro substitution.
N,N-Dichlorobenzenesulfonamide: Similar structure but without the fluorine atom.
Uniqueness
N,N-Dichloro-4-fluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and antimicrobial properties.
Propiedades
Número CAS |
610770-32-6 |
|---|---|
Fórmula molecular |
C6H4Cl2FNO2S |
Peso molecular |
244.07 g/mol |
Nombre IUPAC |
N,N-dichloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-10(8)13(11,12)6-3-1-5(9)2-4-6/h1-4H |
Clave InChI |
SLYVXILQOGWXIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)S(=O)(=O)N(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
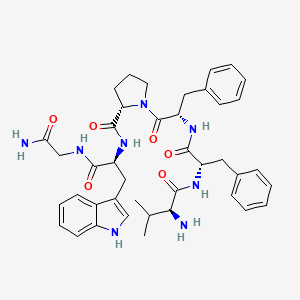
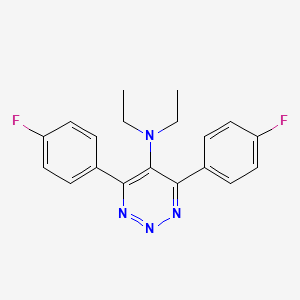

![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)
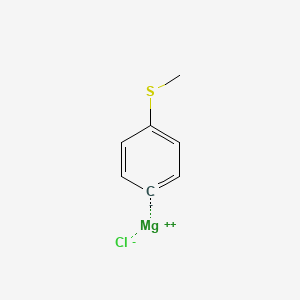
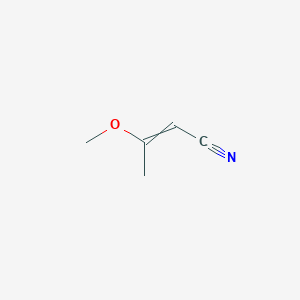
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)
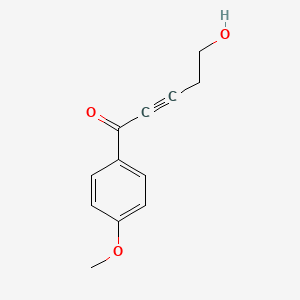
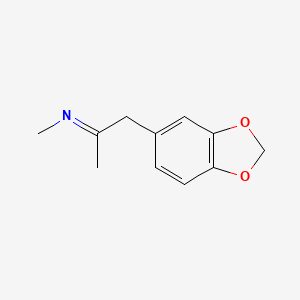
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)

![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)
